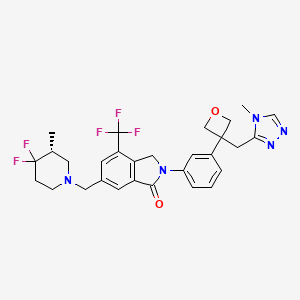
Zinquin AM ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinquin AM ester is a lipophilic, zinc-sensitive, cell-permeable fluorescent probe. It is an AM ester form of Zinquin, a commonly used sensor for cellular zinc status. This compound is widely used in scientific research for detecting zinc ions in living cells due to its ability to fluoresce upon binding with zinc ions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Zinquin AM ester is synthesized through a series of chemical reactions involving the esterification of Zinquin with acetic acid. The process typically involves the use of solvents such as dimethyl sulfoxide (DMSO) and reaction conditions that include controlled temperatures and pH levels to ensure the stability and purity of the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process includes the purification of the compound through techniques such as chromatography and crystallization to achieve high purity levels required for scientific research applications .
Chemical Reactions Analysis
Types of Reactions
Zinquin AM ester primarily undergoes hydrolysis reactions in biological systems. The AM ester is cleaved by cytosolic esterases to release Zinquin, which then binds to zinc ions. This binding results in a fluorescent signal that can be detected using various imaging techniques .
Common Reagents and Conditions
The hydrolysis of this compound requires the presence of cytosolic esterases, which are naturally occurring enzymes in living cells. The reaction conditions typically involve physiological pH and temperature, making it suitable for in vivo applications .
Major Products Formed
The major product formed from the hydrolysis of this compound is Zinquin, which fluoresces upon binding with zinc ions. This fluorescence is used to detect and quantify zinc ions in biological samples .
Scientific Research Applications
Zinquin AM ester has a wide range of applications in scientific research, including:
Biology: Employed in cellular imaging to detect and monitor zinc ion concentrations in living cells.
Industry: Applied in the development of diagnostic tools and assays for zinc detection in biological samples.
Mechanism of Action
Zinquin AM ester is retained in living cells because the AM ester is cleaved by cytosolic esterases to give Zinquin, which carries a negative charge, preventing its efflux across the plasma membrane. Zinquin then binds to zinc ions, resulting in a fluorescent signal that can be detected using various imaging techniques . This mechanism allows for the precise detection and quantification of zinc ions in living cells.
Comparison with Similar Compounds
Similar Compounds
FluoZin-3 AM: A zinc indicator with a different fluorescence emission spectrum compared to Zinquin.
Newport Green DCF: A zinc-sensitive dye with lower specificity and sensitivity compared to Zinquin.
Uniqueness of Zinquin AM Ester
This compound is unique due to its high sensitivity and specificity for zinc ions, making it a preferred choice for detecting zinc in living cells. Its ability to be retained within cells and produce a strong fluorescent signal upon binding with zinc ions sets it apart from other similar compounds .
Properties
Molecular Formula |
C22H22N2O7S |
|---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
acetyloxymethyl 2-[2-methyl-8-[(4-methylphenyl)sulfonylamino]quinolin-6-yl]oxyacetate |
InChI |
InChI=1S/C22H22N2O7S/c1-14-4-8-19(9-5-14)32(27,28)24-20-11-18(10-17-7-6-15(2)23-22(17)20)29-12-21(26)31-13-30-16(3)25/h4-11,24H,12-13H2,1-3H3 |
InChI Key |
BQPOGHLPUDKWHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C3C(=CC(=C2)OCC(=O)OCOC(=O)C)C=CC(=N3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




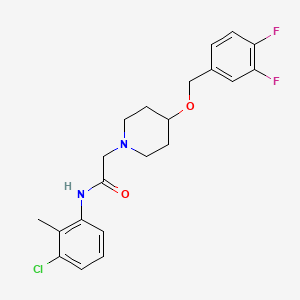
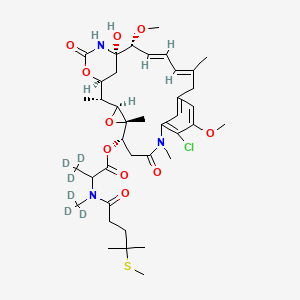

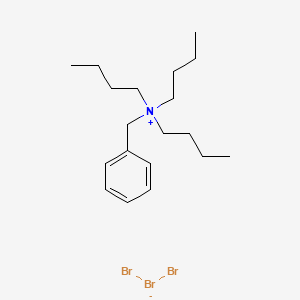
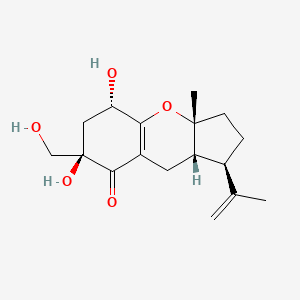
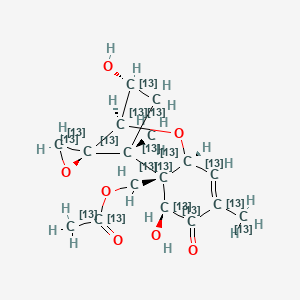
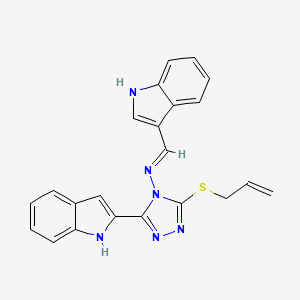
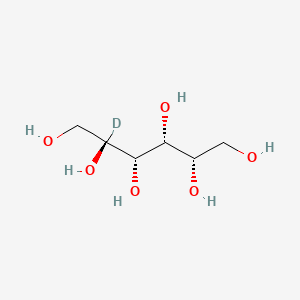
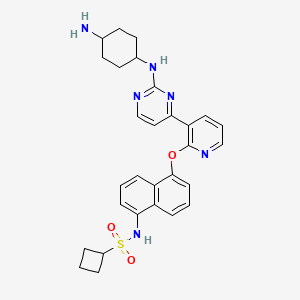
![N-[1-[(2R,3S,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12408292.png)

